

Ipatasertib-NH2 Dihydrochloride: Application Notes and Protocols for Apoptosis Assays

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Compound of Interest

Compound Name: Ipatasertib-NH2 dihydrochloride

Cat. No.: B12422494

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib, also known as GDC-0068, is a potent and highly selective oral small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (protein kinase B). The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers.[1] Ipatasertib exerts its antitumor effects by competitively binding to the ATP-binding pocket of AKT, thereby inhibiting its kinase activity.[2] This inhibition disrupts downstream signaling, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[3] These application notes provide detailed protocols for assessing the apoptotic effects of **Ipatasertib-NH2 dihydrochloride** in cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Ipatasertib's primary mechanism for inducing apoptosis is through the inhibition of the PI3K/AKT signaling pathway.[4] Activated AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating anti-apoptotic proteins. By inhibiting AKT, Ipatasertib disrupts this balance, leading to the activation of the apoptotic cascade.[2] Studies have shown that Ipatasertib treatment leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3] This is evidenced by the increased activity of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), as well as the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[3][5]

Data Presentation

The following tables summarize the quantitative effects of Ipatasertib on various cancer cell lines as reported in preclinical studies.

Table 1: IC50 Values of Ipatasertib in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
ARK-1	Uterine Serous Carcinoma	6.62	[6]
SPEC-2	Uterine Serous Carcinoma	2.05	[6]
MDA-MB-231	Breast Cancer	5.36	[7]
MCF-7	Breast Cancer	7.55	[7]

Table 2: Effect of Ipatasertib on Caspase Activity

Cell Line	Treatment	Fold Increase in Caspase-3 Activity	Fold Increase in Caspase-8 Activity	Fold Increase in Caspase-9 Activity	Reference
ECC-1	10 μM Ipatasertib	1.99	1.62	1.90	[5]
HEC-1A	10 μM Ipatasertib	1.88	1.54	1.69	[5]
ARK-1	25 μM Ipatasertib	1.75	1.51	1.69	[6]
SPEC-2	25 μM Ipatasertib	2.90	1.59	1.61	[3]

Experimental Protocols

Here are detailed protocols for key experiments to assess Ipatasertib-induced apoptosis.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- **Ipatasertib-NH2 dihydrochloride**
- Cancer cell line of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Protocol:

- **Cell Seeding:** Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
- **Treatment:** Treat the cells with various concentrations of Ipatasertib (e.g., 0.1, 1, 10, 25 μ M) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
- **Cell Harvesting:**
 - For adherent cells, gently trypsinize the cells and collect them. Also, collect the supernatant to include any floating apoptotic cells.
 - For suspension cells, collect the cells by centrifugation.
- **Washing:** Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

- Staining:
 - Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[\[2\]](#)
- Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour.[\[2\]](#)
 - Interpretation:
 - Annexin V- / PI-: Live cells
 - Annexin V+ / PI-: Early apoptotic cells
 - Annexin V+ / PI+: Late apoptotic/necrotic cells
 - Annexin V- / PI+: Necrotic cells

Caspase-3, -8, and -9 Activity Colorimetric Assay

This assay quantifies the activity of key caspases involved in the apoptotic cascade.

Materials:

- **Ipatasertib-NH2 dihydrochloride**
- Cancer cell line of interest
- Cell Lysis Buffer

- Caspase Colorimetric Assay Kit (specific for caspase-3, -8, or -9, containing the respective pNA-conjugated substrate)
- Microplate reader

Protocol:

- Cell Treatment and Lysis:
 - Treat cells with Ipatasertib as described in the previous protocol.
 - Harvest $1-5 \times 10^6$ cells and lyse them in chilled Cell Lysis Buffer.
 - Incubate on ice for 10 minutes and then centrifuge at $10,000 \times g$ for 1 minute.
 - Collect the supernatant containing the cytosolic extract.
- Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
- Assay Reaction:
 - In a 96-well plate, add 50-200 μg of protein lysate per well.
 - Add 50 μL of 2X Reaction Buffer (containing DTT) to each well.
 - Add 5 μL of the respective caspase substrate (e.g., DEVD-pNA for caspase-3).
 - Incubate the plate at $37^\circ C$ for 1-2 hours, protected from light.[\[2\]](#)
- Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase activity.

Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Mcl-1)

This method is used to detect changes in the expression levels of key anti-apoptotic proteins.

Materials:

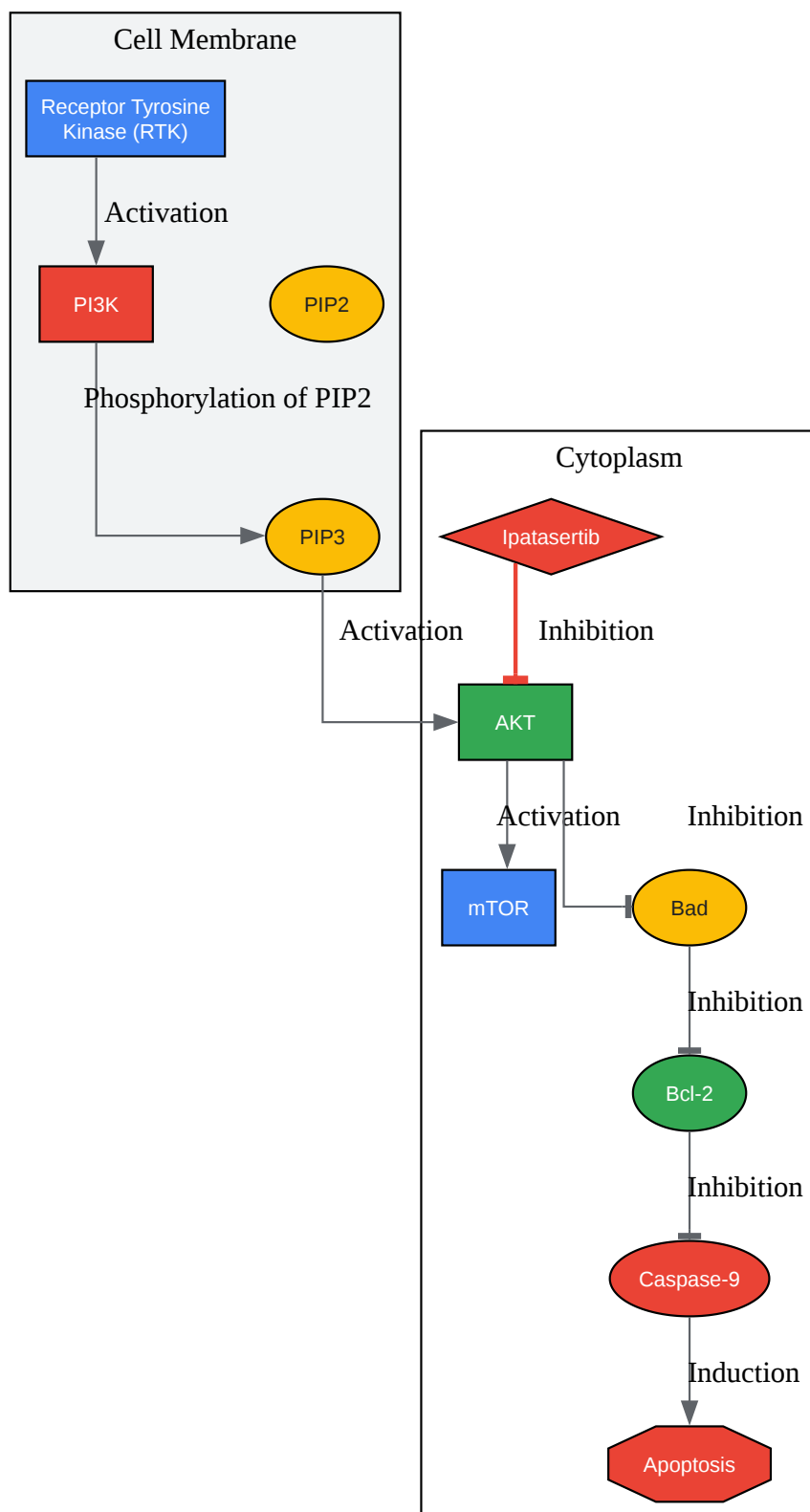
- **Ipatasertib-NH2 dihydrochloride**
- Cancer cell line of interest
- RIPA buffer with protease and phosphatase inhibitors
- Primary antibodies (anti-Bcl-2, anti-Mcl-1, and a loading control like anti- β -actin)
- HRP-conjugated secondary antibody
- SDS-PAGE gels, transfer apparatus, and blotting membranes (PVDF or nitrocellulose)
- Chemiluminescent substrate

Protocol:

- Protein Extraction:
 - Treat cells with Ipatasertib as described previously.
 - Lyse the cells in RIPA buffer to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer:
 - Separate 20-40 μ g of protein per lane on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with the primary antibody (e.g., anti-Bcl-2) overnight at 4°C.

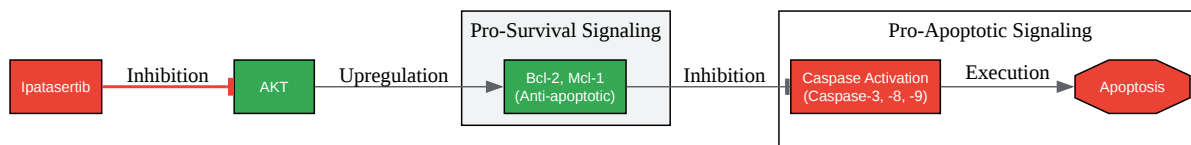
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
- Detection:
 - Wash the membrane again and add a chemiluminescent substrate.
 - Visualize the protein bands using an imaging system. Densitometry can be used to quantify the changes in protein expression relative to the loading control.

Visualizations



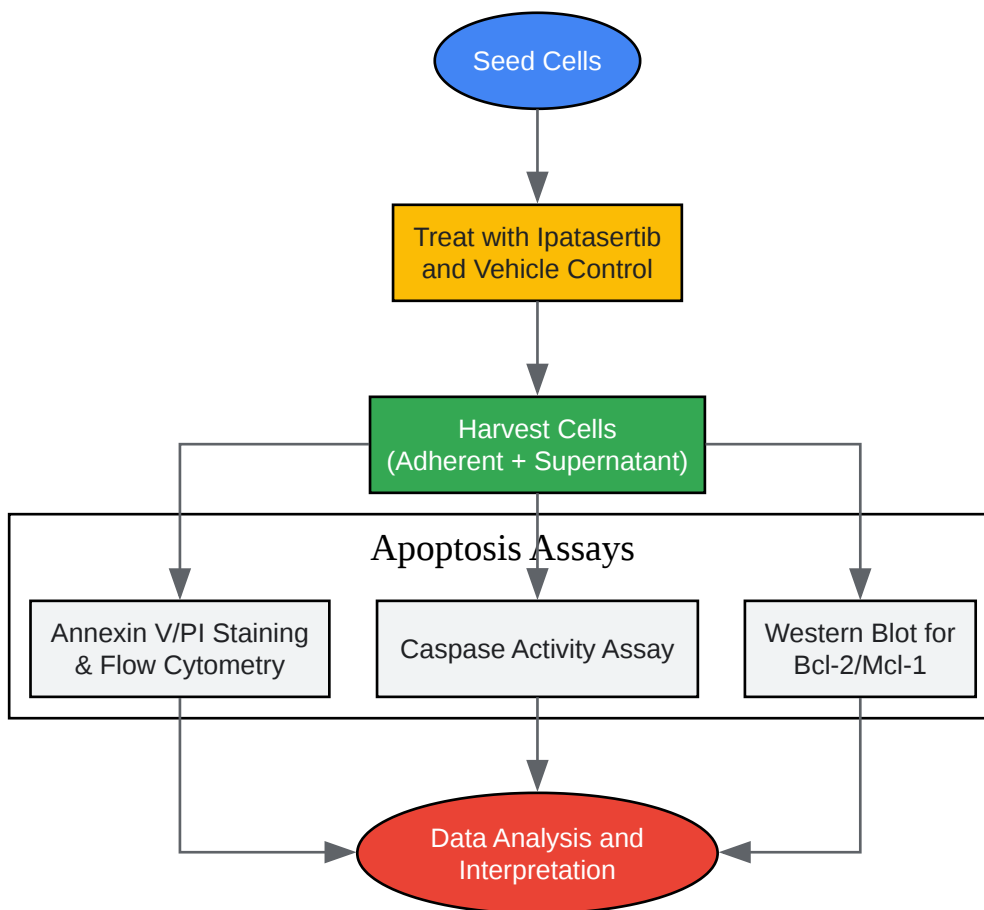
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Caption: The PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.



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Caption: Mechanism of Ipatasertib-induced apoptosis.



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Caption: Experimental workflow for assessing Ipatasertib-induced apoptosis.

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